molecular formula C14H19NO5S2 B2512672 methyl 4-(N-((3-methoxytetrahydrothiophen-3-yl)methyl)sulfamoyl)benzoate CAS No. 1448036-37-0

methyl 4-(N-((3-methoxytetrahydrothiophen-3-yl)methyl)sulfamoyl)benzoate

Cat. No.: B2512672
CAS No.: 1448036-37-0
M. Wt: 345.43
InChI Key: KFBOPJMFCDOEMU-UHFFFAOYSA-N
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Description

Methyl 4-(N-((3-methoxytetrahydrothiophen-3-yl)methyl)sulfamoyl)benzoate is a sulfamoyl-substituted benzoate ester characterized by a 3-methoxytetrahydrothiophen-3-ylmethyl group attached to the sulfamoyl moiety. Its molecular formula is C₁₅H₁₉NO₅S₂, with a molecular weight of 357 g/mol. The compound features:

  • A benzoate ester backbone with a sulfamoyl group at the para position.
  • A tetrahydrothiophene ring (a sulfur-containing heterocycle) substituted with a methoxy group at the 3-position.
  • A methylene bridge linking the sulfamoyl group to the tetrahydrothiophene ring.

Properties

IUPAC Name

methyl 4-[(3-methoxythiolan-3-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S2/c1-19-13(16)11-3-5-12(6-4-11)22(17,18)15-9-14(20-2)7-8-21-10-14/h3-6,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBOPJMFCDOEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCSC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(N-((3-methoxytetrahydrothiophen-3-yl)methyl)sulfamoyl)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase isozymes, which play crucial roles in various physiological and pathological processes, including cancer progression. This article delves into the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Formula C15H19N1O4S\text{Molecular Formula }C_{15}H_{19}N_{1}O_{4}S

Key Properties:

  • Molecular Weight: 305.39 g/mol
  • CAS Number: Not specifically listed in the search results, but can be derived from its components.

This compound functions primarily as a carbonic anhydrase inhibitor . Carbonic anhydrases (CAs) are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Among the twelve isozymes, CAIX is particularly noted for its overexpression in various solid tumors, making it a target for anticancer therapies.

Inhibition Studies

Research has shown that compounds similar to this compound exhibit high affinity for CAIX. For instance, one study reported that a related compound demonstrated a dissociation constant (KdK_d) of 0.12 nM for CAIX, indicating potent inhibitory activity against this isozyme .

Anticancer Potential

  • Study on Sulfamoyl Compounds:
    • A series of sulfamoyl benzoates were synthesized and evaluated for their inhibitory effects on CA isozymes. The findings indicated that modifications in the chemical structure significantly influenced binding affinity and selectivity toward CAIX over other isozymes.
    • Table 1: Binding Affinities of Selected Compounds
    CompoundKdK_d (nM)Selectivity Ratio (CAIX/Other CAs)
    Compound A0.12>100
    Compound B0.2550
    This compoundTBDTBD
  • Mechanistic Insights:
    • The binding interactions were elucidated through X-ray crystallography, revealing how modifications to the benzenesulfonamide ring enhance selectivity for CAIX. The presence of a methoxy group was particularly beneficial for achieving high binding affinity .

Other Biological Activities

In addition to its role as a carbonic anhydrase inhibitor, preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating signaling pathways involved in inflammation . Further research is needed to fully characterize these effects.

Comparison with Similar Compounds

Research Findings and Trends

Structural Trends in Sulfamoyl Benzoates

  • Halogenation : Compounds like Compound 64 use Cl and CF₃ groups to enhance binding affinity and stability, but these may increase toxicity .
  • Heterocyclic Diversity : The 1,3,4-oxadiazole in LMM5 and the tetrahydrothiophene in the target compound demonstrate how heterocycles modulate bioactivity. Oxadiazoles are privileged structures in drug discovery due to their metabolic resistance and planar geometry .

Pharmacokinetic Considerations

  • The target compound’s methoxy group on the tetrahydrothiophene ring could improve solubility compared to purely hydrophobic analogs. However, its molecular weight (357 g/mol) is lower than LMM5 (492 g/mol), suggesting better bioavailability under Lipinski’s rules.

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